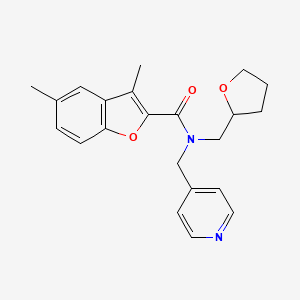![molecular formula C22H24Br2N2 B5212189 (1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine](/img/structure/B5212189.png)
(1R,3R,5R,7R)-N,N'-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3311~3,7~]decane-2,6-diamine is a complex organic compound characterized by its unique tricyclic structure and brominated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization steps.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a nucleophilic substitution reaction, where the tricyclic core reacts with 4-bromophenylamine under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with another molecule of 4-bromophenylamine to form the desired diamine compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl or aryl lithium reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tricyclic structure and brominated phenyl groups may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups may facilitate binding to specific sites, while the tricyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,5R,7R)-N,N’-bis(4-chlorophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
- (1R,3R,5R,7R)-N,N’-bis(4-fluorophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
- (1R,3R,5R,7R)-N,N’-bis(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine
Uniqueness
The uniqueness of (1R,3R,5R,7R)-N,N’-bis(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2,6-diamine lies in its brominated phenyl groups, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents. This makes it a valuable compound for specific applications where bromine atoms play a crucial role.
Properties
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)adamantane-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N2/c23-17-1-5-19(6-2-17)25-21-13-9-15-11-14(21)12-16(10-13)22(15)26-20-7-3-18(24)4-8-20/h1-8,13-16,21-22,25-26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNNNRXYNHPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3NC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5212134.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![N'-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5212153.png)
![4-[5-(2,4,6-Trimethylphenoxy)pentyl]morpholine](/img/structure/B5212158.png)
![4-[2-(1H-IMIDAZOLE-2-CARBONYL)BENZOYL]MORPHOLINE](/img/structure/B5212181.png)
![1-[4-(Dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B5212196.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)

![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ETHYL 2-[3-(2,2-DIMETHYLOXAN-4-YL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETATE](/img/structure/B5212223.png)

